molecular formula C16H24Cl2N2O2 B1665237 Alloclamide hydrochloride CAS No. 5107-01-7

Alloclamide hydrochloride

Cat. No. B1665237
CAS RN: 5107-01-7
M. Wt: 347.3 g/mol
InChI Key: QEWLHSNMEXFSCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Alloclamide hydrochloride is a carbonyl compound and an organohalogen compound.

Scientific Research Applications

  • Pharmacokinetics and Bioavailability:

    • Alloclamide hydrochloride's pharmacokinetics and bioavailability have been a subject of research. Studies have focused on developing sustained release formulations to address its short biological half-life. Research on floating matrix formulations of alloclamide hydrochloride, utilizing hydroxypropyl methylcellulose K4M and Carbopol 971P NF, has shown promising results in achieving sustained drug delivery and increased bioavailability (Xiaoqiang Xu et al., 2006).
  • Treatment Applications:

    • Alloclamide hydrochloride has been investigated for various treatment applications. For instance, studies have explored its efficacy in treating hepatic cysts and peri-implant disease. These studies highlight its potential in addressing specific medical conditions, such as symptomatic hepatic cysts and peri-implantitis, indicating its broad therapeutic applicability (Yoshihide Kimura et al., 2022), (Yan-Yong Wu et al., 2023).
  • Neuroprotective Properties:

    • Research has also delved into the neuroprotective properties of alloclamide hydrochloride. Its potential in targeting multiple secondary injury mechanisms in spinal cord injury has been explored, highlighting its anti-inflammatory, antioxidant, and anti-apoptotic properties. This indicates a promising avenue for alloclamide hydrochloride in neurology and neurotherapeutics (Robert B. Shultz et al., 2017).
  • Drug Delivery Systems:

    • The development of drug delivery systems incorporating alloclamide hydrochloride has been a key area of research. Studies focusing on optimizing drug release profiles and enhancing treatment efficacy through innovative delivery mechanisms, like floating matrix tablets, are significant in maximizing the drug's therapeutic potential (Xiaoqiang Xu et al., 2006).
  • Biomedical Applications:

    • Alloclamide hydrochloride's role in biomedical applications extends beyond its direct therapeutic use. Its integration into novel drug delivery complexes for controlled and sustained release in various biomedical applications, such as infection control, anti-inflammation, and neuroprotection, demonstrates its versatility in medical research (Zhiling Zhang et al., 2015).

properties

CAS RN

5107-01-7

Product Name

Alloclamide hydrochloride

Molecular Formula

C16H24Cl2N2O2

Molecular Weight

347.3 g/mol

IUPAC Name

4-chloro-N-[2-(diethylamino)ethyl]-2-prop-2-enoxybenzamide;hydrochloride

InChI

InChI=1S/C16H23ClN2O2.ClH/c1-4-11-21-15-12-13(17)7-8-14(15)16(20)18-9-10-19(5-2)6-3;/h4,7-8,12H,1,5-6,9-11H2,2-3H3,(H,18,20);1H

InChI Key

QEWLHSNMEXFSCI-UHFFFAOYSA-N

SMILES

CCN(CC)CCNC(=O)C1=C(C=C(C=C1)Cl)OCC=C.Cl

Canonical SMILES

CCN(CC)CCNC(=O)C1=C(C=C(C=C1)Cl)OCC=C.Cl

Appearance

Solid powder

Other CAS RN

5107-01-7

Purity

>98% (or refer to the Certificate of Analysis)

Related CAS

5486-77-1 (Parent)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

264 CE
alloclamide
alloclamide hydrochloride
Hexacol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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